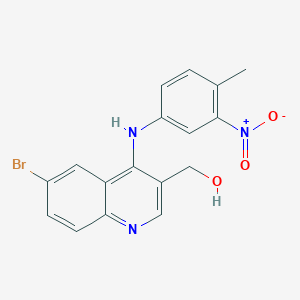

(6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol

Description

(6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol is a complex organic compound characterized by its quinoline core structure substituted with a bromine atom, a nitrophenyl group, and a hydroxymethyl group

Properties

IUPAC Name |

[6-bromo-4-(4-methyl-3-nitroanilino)quinolin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O3/c1-10-2-4-13(7-16(10)21(23)24)20-17-11(9-22)8-19-15-5-3-12(18)6-14(15)17/h2-8,22H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIDKECKYFSPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2CO)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used, resulting in various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its structural features that are common in bioactive molecules. The presence of both bromine and nitro groups enhances its reactivity, making it a candidate for drug development.

Potential Therapeutic Areas:

- Antimicrobial Activity: Similar compounds have shown antibacterial properties, which suggests that (6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol may exhibit similar effects.

- Anticancer Research: Compounds with quinoline structures are often studied for their anticancer properties, indicating that this molecule could be explored in cancer treatment studies.

Organic Synthesis

The compound serves as an important intermediate in synthetic organic chemistry. Its unique functional groups allow for various reactions that can lead to the formation of new compounds.

Synthetic Applications:

- Building Block for New Molecules: It can be utilized as a precursor in the synthesis of more complex organic molecules, particularly those involving heterocyclic compounds.

Interaction Studies

Understanding how (6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol interacts with biological systems is crucial for its application in drug design.

Research Focus:

- Binding Affinity Studies: Investigating how this compound binds to specific biological targets can provide insights into its mechanism of action and efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action of (6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, its ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to biological targets, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Chloroquine: An antimalarial drug with a similar quinoline core structure.

Quinacrine: Another antimalarial drug with structural similarities.

Mefloquine: A quinoline derivative used to treat malaria.

Uniqueness

(6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the nitrophenyl group enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound for research and industrial applications.

Q & A

Q. What experimental methods are used to determine the crystal structure of (6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection typically employs diffractometers (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation. Absorption corrections (e.g., ψ-scan empirical methods) and refinement tools like SHELXL are critical. For example, R-factors (e.g., R1 = 0.058, wR2 = 0.166) and hydrogen-bonding networks (O–H⋯O/N, C–H⋯O) are analyzed to validate structural stability .

Q. How is the compound synthesized, and what purification techniques are employed?

A representative synthesis involves reducing a quinoline-3-carboxylate ester using KBH₄ and MgCl₂ in THF under reflux. Purification includes column chromatography with gradient elution (e.g., dichloromethane → ethyl acetate → methanol mixtures) . Post-synthesis, crystallization from methanol/THF yields pure product (90%+ yield). Impurities are monitored via TLC (silica gel, ethyl acetate/methanol 80:20 v/v) .

Q. What spectroscopic methods confirm the compound’s identity?

- ¹H/¹³C NMR : Assignments are based on quinoline core protons (e.g., δ 8.7–9.0 ppm for aromatic H) and methanol group signals (δ 4.5–5.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺).

- IR Spectroscopy : O–H stretches (~3200–3500 cm⁻¹) and NO₂/C–Br vibrations (1500–1600 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., dihedral angles, R-factors) be resolved during structural refinement?

Iterative refinement in SHELXL with constraints (e.g., H-atom riding models) and validation tools (e.g., CCDC Mercury) resolves discrepancies. For example, dihedral angles between quinoline and aryl groups (72.6° vs. 76.2° in asymmetric units) are analyzed for conformational flexibility . Displacement parameters (Ueq) and residual electron density maps (Δρmax/min < 0.2 eÅ⁻³) ensure model accuracy .

Q. What strategies optimize synthetic yield while minimizing nitro-group reduction side reactions?

- Controlled Reaction Conditions : Use anhydrous solvents (THF) and inert atmospheres to prevent unintended nitro → amine reduction.

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings avoid side reactions in boronic acid integrations .

- Selective Reducing Agents : KBH₄/MgCl₂ selectively reduces esters to alcohols without affecting nitro groups .

Q. How do intermolecular interactions influence the compound’s crystallographic packing and stability?

Hydrogen bonds (O–H⋯O/N, C–H⋯O) and π-π stacking between quinoline/aryl rings stabilize the lattice. For example, O1–H⋯N1 (2.76 Å) and C8–H8⋯O1 (3.12 Å) interactions create 3D networks. Van der Waals forces from bromo and methyl groups further enhance packing efficiency .

Q. What computational methods predict the compound’s bioactive conformations for drug-discovery applications?

- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinase domains) to model binding poses.

- DFT Calculations : Gaussian09 optimizes geometries (B3LYP/6-31G*) and calculates electrostatic potentials (ESP) for H-bond donor/acceptor sites .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.